molecular formula C17H15N5O5S2 B2875589 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide CAS No. 307524-05-6

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide

Cat. No. B2875589
CAS RN: 307524-05-6
M. Wt: 433.46
InChI Key: NJVSQXJQMHECJN-UHFFFAOYSA-N
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Description

“N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process is designed to create novel compounds against H. pylori bacterium by the mechanism of urease inhibition .


Molecular Structure Analysis

The molecular structure of the compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provide low toxicity and great in vivo stability .


Chemical Reactions Analysis

The compound is evaluated in vitro for its urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15N5O5S2 and a molecular weight of 433.4615 .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This compound, with its specific substitutions, may be investigated for its efficacy against various cancer cell lines, exploring its cytotoxic properties and potential as a novel antitumor medication.

Antifungal and Antibacterial Properties

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit significant antifungal and antibacterial activities . This compound could be synthesized and tested against a range of pathogens to determine its effectiveness in treating infections, particularly those resistant to current medications.

Agricultural Applications

The antifungal and antibacterial properties of 1,3,4-thiadiazole derivatives also extend to agricultural applications. They can be developed into novel fungicides and bactericides to control plant diseases, offering an alternative to traditional pesticides and addressing issues like drug resistance .

Antimicrobial Agents

Some 1,3,4-thiadiazole compounds have shown considerable antibacterial activity against various bacterial strains . This compound could be part of new antimicrobial agents that help combat the growing problem of antibiotic resistance.

Analgesic and Anti-inflammatory Uses

Due to the analgesic and anti-inflammatory properties of thiadiazole derivatives, this compound could be researched for its potential use in pain management and treatment of inflammatory conditions .

Future Directions

The compound shows promising results in inhibiting the urease enzyme, making it a potential candidate for further evaluation . Future research could focus on exploring its other biological activities and optimizing its synthesis process.

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-9-5-12(6-10-14)18-16(23)11-3-7-13(8-4-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVSQXJQMHECJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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